
N-(cyclopropanecarbonyl)-N-phenylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropanecarbonyl)-N-phenylglycine: is an organic compound that features a cyclopropane ring attached to a carbonyl group, which is further connected to a glycine derivative with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropanecarbonyl)-N-phenylglycine typically involves the reaction of cyclopropanecarbonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclopropanecarbonyl chloride+N-phenylglycineBasethis compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(cyclopropanecarbonyl)-N-phenylglycine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
N-(cyclopropanecarbonyl)-N-phenylglycine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used to study enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(cyclopropanecarbonyl)-N-phenylglycine involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The phenyl group can also participate in π-π interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- N-(cyclopropanecarbonyl)-N-methylglycine
- N-(cyclopropanecarbonyl)-N-ethylglycine
- N-(cyclopropanecarbonyl)-N-benzylglycine
Comparison: N-(cyclopropanecarbonyl)-N-phenylglycine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as drug design, where aromatic interactions are crucial. The cyclopropane ring also adds to its uniqueness by providing a strained ring system that can undergo specific reactions not possible with other similar compounds.
Propriétés
IUPAC Name |
2-[N-(cyclopropanecarbonyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)8-13(12(16)9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVBEXGQNAUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[(1,5-dimethylpyrazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7482620.png)
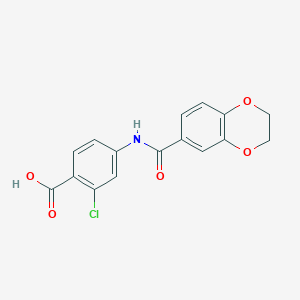
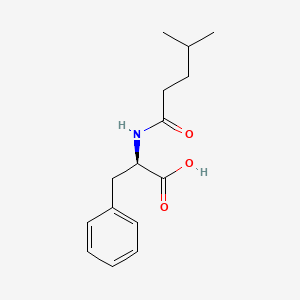
![3,5-dichloro-N-[4-chloro-3-[5-(hydroxymethyl)furan-2-yl]phenyl]-2-methoxybenzamide](/img/structure/B7482639.png)
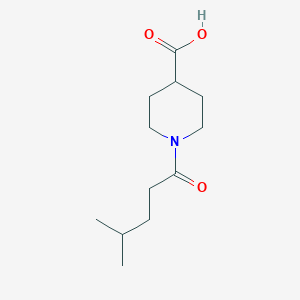
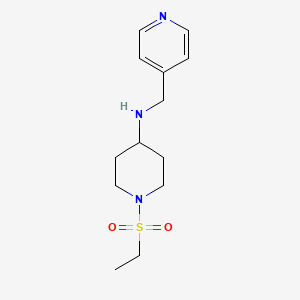
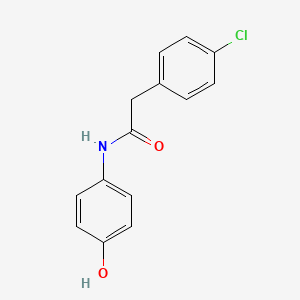
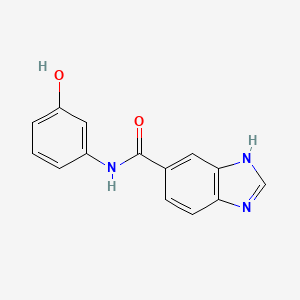
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7482656.png)
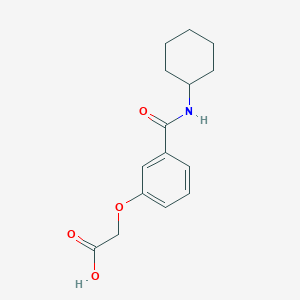
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-methylbenzimidazol-1-yl)ethanamine](/img/structure/B7482680.png)
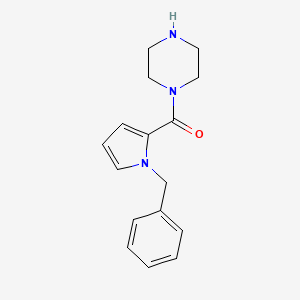
![5-[(2-Bromophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7482693.png)
![3-[(2-Bromophenoxy)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7482711.png)
